molecular formula C7H5ClN2O B594908 4-Chloro-6-methoxynicotinonitrile CAS No. 1261493-38-2

4-Chloro-6-methoxynicotinonitrile

Cat. No. B594908
M. Wt: 168.58
InChI Key: VEUHIOALPSVHJH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-6-methoxynicotinonitrile is a solid compound . Its molecular weight is 168.58 , and its molecular formula is C7H5ClN2O .

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

4-Chloro-6-methoxynicotinonitrile has been studied for its potential in spectroscopic applications and molecular docking. For instance, Eşme (2021) conducted spectroscopic calculations and Hirshfeld surface analysis on a related compound, highlighting its use in understanding molecular interactions and potential as a non-linear optical material due to its high first-order hyperpolarizability value. This research also suggests its applicability as an anticancer agent through molecular docking studies (Eşme, 2021).

Fluorescence and Thermal Stability

Suwunwong, Chantrapromma, and Fun (2013) synthesized a derivative of 4-Chloro-6-methoxynicotinonitrile, which exhibited strong blue fluorescence and high thermal stability up to 300°C. This indicates potential applications in materials science, particularly in fields requiring fluorescent materials with high thermal resistance (Suwunwong, Chantrapromma, & Fun, 2013).

Carcinogenic Potential and Mutagenicity

Studies have also been conducted on the carcinogenic potential and mutagenicity of derivatives of 4-Chloro-6-methoxynicotinonitrile. Tiedink, Haan, Jongen, and Koeman (1991) evaluated the genotoxic effects of nitrosated 4-chloro-6-methoxyindole, revealing its mutagenic properties and potential tumor-promoting capacity (Tiedink, Haan, Jongen, & Koeman, 1991).

Luminescent Liquid Crystalline Material

Ahipa, Kumar, and Adhikari (2013) reported on the synthesis and characterization of a luminescent liquid crystalline material derived from 4-Chloro-6-methoxynicotinonitrile. This compound displayed a broad nematic phase and emitted blue light in various solvents, suggesting its use in advanced display technologies and optoelectronics (Ahipa, Kumar, & Adhikari, 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It’s important to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

4-chloro-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUHIOALPSVHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxynicotinonitrile

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-5-iodo-2-methoxy-pyridine (30.5 g, 0.11 mol), zinc (II) cyanide (7.97 g, 68 mmol), Pd(PPh3)4 (6.56 g, 5.66 mmol) and DMF (450 mL) was degassed and then heated at 120° C. for 1 h before being concentrated in vacuo. The resultant residue was treated with water then extracted with DCM, the organic extract dried (MgSO4), filtered, then concentrated in vacuo. The resultant residue was crystallized from DCM to give the title compound (10.1 g, 54%). The mother liquors were concentrated in vacuo and the residue subjected to flash chromatography (SiO2 gradient 0 to 100% ethyl acetate in cyclohexane) then crystallization from cyclohexane to give the further title compound (5.16 g, 28%, 82% total). 1H NMR 400 MHz (CDCl3) δ: 8.45 (1H, s), 6.90 (1H, s), 4.01 (3H, s).
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
catalyst
Reaction Step One
Quantity
6.56 g
Type
catalyst
Reaction Step One
Yield
54%

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